Product packaging for 1-(Bromomethyl)-4-propylcyclohexan-1-ol(Cat. No.:)

1-(Bromomethyl)-4-propylcyclohexan-1-ol

Cat. No.: B13290965
M. Wt: 235.16 g/mol
InChI Key: ZGVUYEONAWKBDC-UHFFFAOYSA-N
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Description

Contextualization within Organobromine Chemistry and Alkyl Bromides

Organobromine compounds, which are organic molecules containing a carbon-bromine bond, are of significant interest in both nature and synthetic chemistry. wikipedia.orgrsc.org In nature, they are the most common organohalides, with over 1600 distinct compounds identified, produced by a variety of marine and terrestrial organisms. rsc.orgnih.gov This natural abundance is attributed to the enzymatic oxidation of bromide ions in the environment. wikipedia.orgresearchgate.net

In the laboratory, the carbon-bromine bond is a key functional group. Bromine's electronegativity (2.9) compared to carbon (2.5) renders the attached carbon atom electrophilic, making alkyl bromides effective alkylating agents. wikipedia.org The reactivity of organobromine compounds is intermediate between that of organochlorines and organoiodines, offering a balance of stability and reactivity that is often advantageous in synthesis. wikipedia.org The carbon-bromine bond dissociation energy is approximately 72.1 kcal/mol, which is lower than that of carbon-chlorine (83.7 kcal/mol) but higher than that of carbon-iodine (57.6 kcal/mol), reflecting this intermediate reactivity. wikipedia.org

Alkyl bromides, such as the bromomethyl group in 1-(bromomethyl)-4-propylcyclohexan-1-ol, are susceptible to two primary types of reactions: nucleophilic substitution and elimination. libretexts.orgyoutube.com In nucleophilic substitution, a nucleophile replaces the bromide ion, which acts as a good leaving group. libretexts.orgjove.com This process is fundamental for creating new carbon-carbon and carbon-heteroatom bonds. Elimination reactions, typically promoted by strong bases, involve the removal of the bromine atom and a hydrogen atom from an adjacent carbon, leading to the formation of an alkene. libretexts.org The competition between substitution and elimination pathways is influenced by factors such as the structure of the alkyl halide, the nature of the nucleophile/base, and the reaction conditions. libretexts.orgmsu.edu

Significance of Cyclohexanol (B46403) Derivatives in Advanced Synthetic Methodologies

The cyclohexanol moiety of this compound is a crucial element contributing to its synthetic utility. Cyclohexanol and its derivatives are versatile intermediates in the production of a wide range of chemicals, including materials like nylon and various pharmaceuticals. chemicalbook.comresearchgate.net The hydroxyl (-OH) group imparts polarity to the molecule and allows it to participate in hydrogen bonding. chemicalbook.com

From a synthetic perspective, the hydroxyl group can undergo a variety of transformations. It can be oxidized to form a cyclohexanone (B45756), be a leaving group in substitution or elimination reactions (often after conversion to a better leaving group like a tosylate), or be involved in esterification and etherification reactions. chemicalbook.com The presence of a tertiary alcohol, as in the target molecule, presents specific reactivity patterns. For instance, dehydration (elimination of water) of tertiary alcohols typically proceeds readily under acidic conditions to form alkenes.

The cyclohexane (B81311) ring itself provides a three-dimensional scaffold that is prevalent in many biologically active molecules. researchgate.net The ability to control the stereochemistry of substituents on a cyclohexane ring is a central theme in modern medicinal chemistry and the synthesis of natural products. nih.gov Therefore, substituted cyclohexanols like this compound serve as valuable starting materials for generating molecular diversity and complexity.

Structural Features and Stereochemical Considerations Pertaining to this compound

The structure of this compound presents several interesting stereochemical aspects. The cyclohexane ring is not planar and preferentially adopts a low-energy "chair" conformation to minimize steric and torsional strain. gmu.edulibretexts.org In this conformation, the substituents on the ring can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (around the perimeter of the ring). libretexts.org

Substituents in the axial position experience greater steric hindrance from the other two axial hydrogens on the same side of the ring, an unfavorable interaction known as 1,3-diaxial strain. pressbooks.pubopenochem.org Consequently, bulky substituents preferentially occupy the more stable equatorial position. libretexts.orgpressbooks.pub For this compound, the propyl group at the C4 position will strongly favor an equatorial placement to minimize these steric clashes.

The compound is a 1,4-disubstituted cyclohexane, which can exist as cis and trans diastereomers. spcmc.ac.inminia.edu.eg

In the cis isomer , the two substituents (the propyl group and the C1 substituent group containing the hydroxyl and bromomethyl moieties) are on the same side of the ring. In the chair conformation, this means one group is axial and the other is equatorial. spcmc.ac.inlibretexts.org

In the trans isomer , the substituents are on opposite sides of the ring, which allows for a conformation where both groups are equatorial (diequatorial) or both are axial (diaxial). spcmc.ac.inlibretexts.org

The diequatorial conformation of the trans isomer is generally the most stable arrangement for 1,4-disubstituted cyclohexanes because it avoids the energetic penalty of 1,3-diaxial interactions for both bulky groups. spcmc.ac.inlibretexts.org The carbon atom C1, bonded to both the hydroxyl and the bromomethyl group, is a quaternary stereocenter, adding another layer of complexity to the molecule's three-dimensional structure. The interplay between the preferred conformation of the ring and the spatial arrangement of the functional groups is critical in determining the molecule's reactivity and its interactions with other chiral molecules.

Interactive Data Table: Physicochemical Properties

PropertyValueSource
Molecular FormulaC10H19BrON/A
Molecular Weight235.16 g/mol N/A
IUPAC NameThis compoundN/A
CAS NumberNot availableN/A

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19BrO B13290965 1-(Bromomethyl)-4-propylcyclohexan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H19BrO

Molecular Weight

235.16 g/mol

IUPAC Name

1-(bromomethyl)-4-propylcyclohexan-1-ol

InChI

InChI=1S/C10H19BrO/c1-2-3-9-4-6-10(12,8-11)7-5-9/h9,12H,2-8H2,1H3

InChI Key

ZGVUYEONAWKBDC-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)(CBr)O

Origin of Product

United States

Synthetic Methodologies for 1 Bromomethyl 4 Propylcyclohexan 1 Ol

Precursor Synthesis and Strategic Functional Group Introduction

The foundation of the synthesis is the construction of the 4-propylcyclohexane framework, which serves as the scaffold for subsequent functionalization.

Synthesis of 4-Propylcyclohexanone (B1345700) and Related Intermediates

A primary and crucial intermediate in the synthesis of the target compound is 4-propylcyclohexanone. sigmaaldrich.com A common and effective method for its preparation is the catalytic hydrogenation of 4-propylphenol (B1200801). chemicalbook.comoup.com This process typically involves the reduction of the aromatic ring under hydrogen pressure in the presence of a metal catalyst.

One documented method involves the hydrogenation of 4-propylphenol in an aqueous ethanol (B145695) solution over a palladium-on-graphite (Pd/G) catalyst at elevated temperatures (e.g., 573 K) without the need for an external hydrogen gas source, as the decomposition of ethanol can provide the necessary hydrogen. oup.com Bimetallic catalysts, such as platinum-palladium on graphite (B72142) (Pt-Pd/G), have also been shown to be effective, with studies indicating that a Pt:Pd molar ratio of 1:2 can optimize the yield of hydrogenation products. oup.comresearchgate.net The reaction yields a mixture of products, including the desired 4-propylcyclohexanone, as well as cis- and trans-4-propylcyclohexanols. oup.comresearchgate.net

Alternatively, 4-propylphenol can be catalytically hydrodeoxygenated to produce 4-propylcyclohexanone. researchgate.net For instance, the reaction can be carried out in a high-pressure batch reactor with a platinum catalyst in water. chemicalbook.com The reaction conditions, such as temperature and pressure, are critical for maximizing the yield of the ketone.

Table 1: Catalytic Hydrogenation of 4-Propylphenol
CatalystSolvent/ConditionsKey ProductsReference
Pd/GAqueous Ethanol, 573 K, No external H₂4-Propylcyclohexanone, 4-Propylcyclohexanols oup.com
Pt-Pd/G (1:2 ratio)Aqueous Ethanol, 573 K, No external H₂Enhanced yields of 4-Propylcyclohexanols oup.com
Pt on CarbonWater, H₂ (2 MPa), 1 h4-Propylcyclohexanone chemicalbook.com

Introduction of the Quaternary Hydroxyl Group

With 4-propylcyclohexanone as the starting material, the next critical step is the introduction of both a hydroxyl group and a methyl group (destined for bromination) at the carbonyl carbon to form a tertiary alcohol. A plausible and direct approach is the Johnson–Corey–Chaykovsky reaction. wikipedia.orgorganic-chemistry.org This reaction involves treating the ketone with a sulfur ylide, such as dimethyloxosulfonium methylide, which is generated from trimethylsulfoxonium (B8643921) iodide and a strong base. organic-chemistry.org This reaction typically forms an epoxide. Subsequent ring-opening of the epoxide with a hydrobromic acid (HBr) would lead to the formation of the desired 1-(bromomethyl)-4-propylcyclohexan-1-ol.

An alternative, though less direct, route involves a Grignard reaction. The ketone could be reacted with a Grignard reagent that delivers a protected hydroxymethyl group or a group that can be converted into it. A more straightforward Grignard approach would be the reaction with a formaldehyde (B43269) equivalent. For example, gaseous formaldehyde, generated by the depolymerization of dry paraformaldehyde, can be introduced into a solution of the Grignard reagent derived from a suitable precursor to form the corresponding hydroxymethyl derivative. orgsyn.org

Bromomethylation Strategies at the Cyclohexane (B81311) Ring

The final key transformation is the introduction of a bromine atom onto the methyl group at the C1 position. This can be approached through direct halogenation or via an indirect route involving a hydroxymethyl precursor.

Direct Halogenation Approaches (e.g., radical bromination)

Direct bromination of a potential 1-methyl-4-propylcyclohexan-1-ol (B14244637) precursor would proceed via a free-radical mechanism. This reaction is typically initiated by heat or UV light. Radical bromination is known to be highly selective, favoring the substitution of hydrogens on tertiary carbons over secondary and primary carbons due to the relative stability of the resulting radical intermediates (tertiary > secondary > primary). chemistrysteps.commasterorganicchemistry.com The bromination of alkanes is a selective process, and while chlorination is less so, bromination can often yield a major product. youtube.commasterorganicchemistry.com However, applying this to a tertiary alcohol must be done with caution, as the reaction conditions could lead to side reactions involving the hydroxyl group.

Indirect Routes via Hydroxymethyl Precursors (e.g., involving phosphorus tribromide or similar reagents)

A more controlled and widely used method for synthesizing the target molecule involves the conversion of a primary alcohol precursor, 1-(hydroxymethyl)-4-propylcyclohexan-1-ol. This intermediate can be readily converted to the corresponding bromide using a variety of brominating agents.

Phosphorus tribromide (PBr₃) is a common and effective reagent for converting primary and secondary alcohols to alkyl bromides. byjus.comwikipedia.orgvaia.com The reaction proceeds through an Sₙ2 mechanism, where the alcohol's hydroxyl group is first activated by the phosphorus, forming a good leaving group. masterorganicchemistry.comyoutube.comyoutube.com A subsequent backside attack by a bromide ion results in the formation of the alkyl bromide with an inversion of configuration if the carbon is chiral. masterorganicchemistry.comcommonorganicchemistry.com PBr₃ is often preferred over hydrobromic acid as it tends to give higher yields and avoids potential carbocation rearrangements. wikipedia.org

Other reagents can also be employed for this transformation. For instance, a combination of triphenylphosphine (B44618) (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or elemental bromine (Br₂) can also effect the conversion via an Appel-type reaction, which also proceeds with inversion of stereochemistry. commonorganicchemistry.com

Table 2: Common Reagents for Alcohol to Bromide Conversion
ReagentMechanismStereochemical OutcomeNotes
PBr₃Sₙ2InversionWorks well for primary and secondary alcohols. byjus.comwikipedia.org
HBrSₙ1 or Sₙ2Racemization or InversionProne to carbocation rearrangements.
PPh₃ / CBr₄ (Appel Reaction)Sₙ2InversionMild conditions. commonorganicchemistry.com

Stereoselective Synthesis of this compound

The target molecule possesses a chiral center at the C1 position of the cyclohexane ring. Standard synthetic procedures as described above would typically result in a racemic mixture of the two enantiomers. Achieving a stereoselective synthesis, which produces a single enantiomer in excess, requires the use of asymmetric synthesis strategies.

The catalytic asymmetric addition of carbon nucleophiles to ketones is a powerful method for constructing chiral tertiary alcohols. researchgate.netacs.org For instance, the asymmetric addition of Grignard reagents to ketones can be achieved with high enantioselectivity through the use of chiral ligands. nih.govnih.gov These ligands coordinate to the metal center of the Grignard reagent, creating a chiral environment that directs the nucleophilic attack to one face of the ketone, leading to the preferential formation of one enantiomer of the tertiary alcohol. nih.gov

Another well-established strategy involves the use of a chiral auxiliary. wikipedia.orgwikiwand.com A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to control the stereochemical outcome of a reaction. wikipedia.org For example, the 4-propylcyclohexanone precursor could be reacted with a chiral auxiliary to form a chiral enolate or a related intermediate. Subsequent diastereoselective reaction with a one-carbon electrophile would establish the stereocenter. Finally, removal of the auxiliary would yield the enantiomerically enriched tertiary alcohol precursor. wikiwand.com

Diastereoselective Control in Cyclohexanol (B46403) Ring Formation

Achieving control over the relative stereochemistry of substituents on a cyclohexane ring is a cornerstone of modern organic synthesis. Diastereoselective reactions are crucial for creating specific isomers from a mixture of possibilities. Cascade reactions, such as the Michael-aldol domino reaction, have emerged as powerful tools for rapidly assembling complex carbocyclic frameworks with high diastereoselectivity. nih.govbeilstein-journals.org

These reactions can construct cyclohexanone (B45756) precursors, which are then reduced to the final cyclohexanol product. For instance, a base-catalyzed Michael-aldol domino reaction between trisubstituted Michael acceptors and β-keto ester nucleophiles can produce polyfunctional cyclohexanones with excellent diastereoselectivity, often exceeding a 20:1 diastereomeric ratio (dr). nih.gov A key advantage of some of these methods is the direct precipitation of the desired product, simplifying purification. nih.gov The high diastereoselectivity in these annulations is often governed by Curtin-Hammett kinetics, where the selective aldolization of acyclic intermediates dictates the final stereochemical outcome. nih.gov

Another effective strategy is the cascade inter-intramolecular double Michael addition. This approach has been successfully used to synthesize highly functionalized cyclohexanones from starting materials like curcumins and arylidenemalonates, achieving complete diastereoselectivity in many cases. beilstein-journals.orgnih.gov The stereochemistry of the substituents in the resulting cyclohexane ring is determined by the relative arrangement in the enolate intermediate formed during the initial Michael addition. beilstein-journals.org

Reaction TypeReactantsCatalyst/ConditionsDiastereomeric Ratio (dr)Key Feature
Michael-Aldol Domino ReactionTrisubstituted Michael Acceptors + β-Keto EstersDBU (Organocatalyst)Up to >20:1Rapid assembly of polyfunctional cyclohexanones. nih.gov
Double Michael CascadeCurcumins + ArylidenemalonatesAqueous KOH / TBAB (Phase Transfer Catalyst)Complete DiastereoselectivityForms highly functionalized cyclohexanones at room temperature. beilstein-journals.orgnih.gov
Stereoselective ReductionSubstituted CyclohexanoneSodium Borohydride>20:1Reduction of a ketone precursor to a single diastereomer of the cyclohexanol. nih.gov

Enantioselective Approaches for Chiral Induction

For the synthesis of a single enantiomer of a chiral molecule like this compound, enantioselective methods are essential. These approaches create chiral centers with a specific three-dimensional orientation. Optically active substituted cycloalkenones are valuable precursors for natural products and pharmaceuticals, and their synthesis often employs asymmetric catalysis. mdpi.com

Asymmetric transfer hydrogenation (ATH) is a highly effective method for producing chiral cyclohexanols. Using bifunctional ruthenium catalysts, for example, cyclohexenones can be reduced to the corresponding chiral allylic alcohols with excellent levels of enantioselectivity. mdpi.com The efficiency and selectivity of the ATH reaction can be sensitive to the structure of the cyclohexenone substrate. mdpi.com

Beyond ATH, other methodologies for preparing chiral cycloalkenones and their derivatives include enzymatic transformations, kinetic resolutions, and the use of chiral auxiliaries or chiral pool compounds. mdpi.com These methods provide access to enantiomerically enriched building blocks that are crucial for the synthesis of complex target molecules. mdpi.comorganic-chemistry.org The development of metal-catalyzed enantioselective reactions, such as the alkene aminohalogenation/cyclization, provides a powerful route to obtain chiral products from achiral starting materials, expanding the diversity of accessible structures. nih.gov

Catalytic Methodologies in the Synthesis of Substituted Cyclohexanols

Catalysis provides efficient, selective, and sustainable pathways for complex organic transformations. Both transition metals and small organic molecules (organocatalysts) have been instrumental in developing methodologies for the synthesis of substituted cyclohexanols.

Transition Metal-Catalyzed Processes (e.g., palladium(II)-catalyzed transformations)

Transition metals are widely used to catalyze the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi.comnih.gov Palladium, in particular, has been extensively studied for its versatility in C-H activation, cross-coupling, and cyclization reactions. mdpi.comnih.gov

Palladium(II)-catalyzed processes are especially relevant for the synthesis and modification of cyclohexanone and cyclohexanol structures. For example, a Pd(II) catalyst system can achieve the aerobic dehydrogenation of substituted cyclohexanones to form phenols, demonstrating the power of this metal in modifying the carbocyclic core. nih.gov Furthermore, palladium(II)-mediated oxidative cyclization of carbonyl-functionalized precursors is a promising method for assembling complex scaffolds. nih.gov The palladium-catalyzed asymmetric allylic alkylation is another key transformation, enabling the enantioselective synthesis of tertiary alcohols, a structural feature of the target compound. nih.gov

While palladium is prominent, other transition metals also offer unique catalytic activities. Manganese-based catalysts, for instance, have been used to develop atom-economic methods for constructing substituted cycloalkanes from simple diols and alcohols via a cascade hydrogen borrowing sequence. acs.org Transition metal oxodiperoxo complexes have also been employed as catalysts for the selective oxidation of cyclohexane to produce cyclohexanol and cyclohexanone. mdpi.comnih.gov

Metal CatalystReaction TypeTransformationSignificance
Palladium(II)Aerobic DehydrogenationSubstituted Cyclohexanone → PhenolDemonstrates C-C bond dehydrogenation of the ring. nih.gov
Palladium(II)Oxidative CyclizationO-Aryl Cyclic Vinylogous Esters → Benzofuran-Fused CyclohexenonesAssembly of complex fused-ring systems. nih.gov
PalladiumAsymmetric Allylic AlkylationFormation of Chiral Tertiary AlcoholsKey step for creating quaternary stereocenters. nih.gov
ManganeseHydrogen Borrowing CascadeDiols + Alcohols → Substituted CyclohexanesAtom-economic approach for C-C bond formation. acs.org

Organocatalytic Approaches

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. This field has provided powerful tools for constructing complex and highly functionalized cyclohexanes and cyclohexanones. researchgate.netmdpi.com

A prominent strategy in organocatalysis is the use of domino or cascade reactions, where multiple bonds are formed in a single operation. The organocatalytic domino Michael/aldol reaction, often catalyzed by chiral amines, gives access to highly functionalized cyclohexanes containing all-carbon quaternary stereocenters with high enantioselectivity. researchgate.net Similarly, cinchona alkaloid-based primary amines can catalyze enantioselective Michael/aldol cascade reactions to construct various substituted cyclohexanones in high yields and excellent enantiomeric excess (ee). rsc.org

These methods are attractive for their operational simplicity and ability to generate molecular complexity rapidly from simple precursors. nih.gov The reaction of β-ketoesters with α,β-unsaturated aldehydes using a chiral prolinol-based catalyst, for example, can form optically active cyclohexenones with up to 99% ee. nih.gov

Development of Novel Synthetic Routes and Process Optimization

The continual development of new synthetic routes is driven by the need for greater efficiency, sustainability, and access to novel chemical structures. Research in this area focuses on creating more atom-economic reactions, minimizing waste, and streamlining multi-step syntheses. acs.org

One example of a novel approach is the use of a homogeneous manganese catalyst in a cascade hydrogen borrowing sequence to synthesize substituted cycloalkanes from readily available diols and secondary alcohols. acs.org This method is highly atom-economic, producing only water as a byproduct, and allows for the construction of two C-C bonds at a single carbon center. acs.org

Process optimization also involves exploring different synthetic pathways to overcome challenges such as difficult deprotection steps or low yields. researchgate.net The development of redox-free tandem cyclization reactions catalyzed by metals like Pd(II) provides versatile and efficient routes to complex ring-fused structures in a single step. acs.org These innovative strategies are essential for the practical and scalable synthesis of complex molecules like this compound.

Chemical Reactivity and Transformation of 1 Bromomethyl 4 Propylcyclohexan 1 Ol

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

Nucleophilic substitution reactions involving the replacement of the bromide ion are a principal transformation for 1-(bromomethyl)-4-propylcyclohexan-1-ol. The nature of the substrate, specifically a primary alkyl halide, is the most significant factor in determining the operative mechanism.

Mechanistic Investigations (SN1 vs. SN2 pathways)

The competition between unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution pathways is largely governed by the structure of the alkyl halide. masterorganicchemistry.com In the case of this compound, the leaving group (bromide) is attached to a primary carbon.

SN2 Pathway: This pathway is heavily favored for primary alkyl halides due to minimal steric hindrance, allowing for effective backside attack by a nucleophile. pressbooks.pub The reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. masterorganicchemistry.com This mechanism leads to an inversion of stereochemistry at the reaction center. For this compound, a strong nucleophile in a polar aprotic solvent would be expected to yield the SN2 product efficiently. pressbooks.pubyoutube.com

SN1 Pathway: An SN1 mechanism is highly unlikely for this compound. This pathway involves the formation of a carbocation intermediate after the leaving group departs. masterorganicchemistry.com Primary carbocations are notoriously unstable, making their formation energetically unfavorable. masterorganicchemistry.com Therefore, reactions proceeding through an SN1 mechanism are not anticipated for the bromomethyl group of this molecule.

Factor SN1 Pathway SN2 Pathway Implication for this compound
Substrate Favored for tertiary > secondary alkyl halides. pressbooks.pubFavored for primary > secondary alkyl halides. pressbooks.pubThe primary nature of the bromomethyl group strongly favors the SN2 pathway.
Nucleophile Weak nucleophiles are common. youtube.comStrong nucleophiles are required. pressbooks.pubReactions with strong nucleophiles will proceed via SN2.
Solvent Favored by polar protic solvents. pressbooks.pubFavored by polar aprotic solvents. pressbooks.pubSolvent choice can further promote the inherent SN2 reactivity.
Intermediate Carbocation. masterorganicchemistry.comNo intermediate (transition state). masterorganicchemistry.comThe high energy of a primary carbocation disfavors the SN1 route.

Reactivity with Carbon-Nucleophiles (e.g., Grignard reactions, alkylation reactions)

Reactions with carbon-based nucleophiles are fundamental for forming new carbon-carbon bonds.

Grignard Reagents: While Grignard reagents (RMgX) are potent carbon nucleophiles, their strong basicity can lead to complications. libretexts.org With this compound, the Grignard reagent could act as a base and deprotonate the tertiary alcohol, quenching the reagent. However, if the alcohol is protected, the Grignard reagent would readily participate in an SN2 reaction with the bromomethyl group to form an extended carbon chain. Grignard reagents can also act as halide nucleophiles under certain conditions. nih.gov

Alkylation Reactions: Other carbon nucleophiles, such as cyanide ions (CN⁻) or enolates, are excellent candidates for SN2 reactions with this substrate. These reactions would proceed under standard SN2 conditions to yield the corresponding nitrile or alkylated products, respectively. The use of a polar aprotic solvent would be crucial to enhance the nucleophilicity of the carbon nucleophile.

Reactivity with Heteroatom-Nucleophiles (e.g., amine, oxygen, sulfur nucleophiles)

A wide range of heteroatom nucleophiles can react with this compound via an SN2 mechanism.

Amine Nucleophiles: Primary and secondary amines are effective nucleophiles that would react to form the corresponding substituted amines. The reaction involves the lone pair of electrons on the nitrogen atom attacking the electrophilic carbon of the bromomethyl group.

Oxygen Nucleophiles: Hydroxide (B78521) ions (OH⁻) and alkoxide ions (RO⁻) are strong oxygen nucleophiles that will readily displace the bromide to form the corresponding diol or ether, respectively. chemguide.co.uk These reactions are typically carried out in a suitable solvent to ensure miscibility. chemguide.co.uk

Sulfur Nucleophiles: Sulfur nucleophiles are generally more reactive than their oxygen counterparts. msu.edu Thiolates (RS⁻) are excellent nucleophiles and would react rapidly with the substrate to form thioethers. Other sulfur nucleophiles like the thiocyanate (B1210189) ion (SCN⁻) and thiosulfate (B1220275) ion (S₂O₃²⁻) would also participate in SN2 displacement. rsc.org

Elimination Reactions Involving the Bromomethyl Group

Elimination reactions, which lead to the formation of an alkene, can compete with nucleophilic substitution. youtube.com For this compound, this would involve the removal of the bromine atom and a hydrogen atom from an adjacent carbon.

Dehydrobromination Pathways and Product Selectivity

Dehydrobromination of this compound would predominantly occur via an E2 (bimolecular elimination) mechanism. This pathway requires a strong base to abstract a proton, leading to the concerted formation of a double bond and the expulsion of the bromide leaving group. libretexts.org The hydrogen atom must be removed from the carbon adjacent to the bromomethyl group, which in this case is the tertiary carbon of the cyclohexane (B81311) ring. This would result in the formation of a methylidene-cyclohexane derivative.

Competitive Elimination and Substitution Processes

The balance between substitution (SN2) and elimination (E2) is influenced by several factors. libretexts.org

Nature of the Nucleophile/Base: Strong, sterically hindered bases, such as potassium tert-butoxide, favor E2 elimination by abstracting a proton more readily than attacking the sterically accessible primary carbon. reddit.com Strong, non-bulky nucleophiles/bases like hydroxide or methoxide (B1231860) will result in a mixture of SN2 and E2 products, with SN2 typically being the major pathway for a primary halide. libretexts.org

Temperature: Higher temperatures generally favor elimination over substitution, as elimination reactions often have a higher activation energy and result in an increase in entropy. libretexts.org

Solvent: Solvents that encourage elimination include those that are less polar and can stabilize the transition state of the elimination reaction. libretexts.org

Condition Favored Pathway Expected Outcome for this compound
Strong, non-bulky nucleophile (e.g., NaOH)SN2Major product is the substituted alcohol (a diol).
Strong, bulky base (e.g., KOC(CH₃)₃)E2Major product is the elimination product (alkene).
High temperatureE2Increased yield of the elimination product.
Weak nucleophile/baseSlow SN2/E2Reaction is generally slow; substitution may still predominate.

Cyclohexane Ring Reactivity and Substituent Effects

The cyclohexane ring serves as the structural backbone of the molecule, and its conformation and reactivity are influenced by the attached substituents.

The propyl group at the C4 position influences the conformational equilibrium of the cyclohexane ring. In a monosubstituted cyclohexane, a substituent will preferentially occupy the equatorial position to minimize steric strain, specifically 1,3-diaxial interactions. libretexts.orglibretexts.org The energetic preference for the equatorial position is quantified by the "A-value," which represents the Gibbs free energy difference between the axial and equatorial conformers. masterorganicchemistry.com

SubstituentA-value (kcal/mol)Equatorial Preference
Methyl1.70High
Ethyl1.75High
Isopropyl2.15Very High
Propyl~1.8High

The conformational preference of the substituents can affect the accessibility of the reactive sites and may influence the stereochemical outcome of reactions.

Remote functionalization refers to the chemical modification of a C-H bond that is not in close proximity to a functional group. nih.gov In the context of this compound, this could involve the selective functionalization of one of the methylene (B1212753) groups of the cyclohexane ring. Such reactions are often challenging but can be achieved using directing groups and specific catalytic systems. researchgate.net

For instance, a directing group could be temporarily installed on the hydroxyl group, which then positions a catalyst to activate a specific remote C-H bond. This strategy allows for the introduction of new functional groups at positions that would be unreactive under conventional conditions.

StrategyCatalystPotential Functionalization Site
Directed C-H activationPalladium, RhodiumC3 or C5 position of the cyclohexane ring
Radical relayPhotoredox catalysisRemote C-H bonds on the ring or propyl group

Radical Reactions and Homolytic Processes

The carbon-bromine bond in the bromomethyl group is susceptible to homolytic cleavage, a process where the bond breaks, and each fragment retains one of the bonding electrons, forming radicals. pharmacy180.compressbooks.publibretexts.org This can be initiated by heat, light, or a radical initiator.

The formation of a radical at the methylene carbon adjacent to the tertiary alcohol opens up a variety of synthetic possibilities. This radical intermediate can participate in a range of reactions, including:

Hydrogen atom abstraction: The radical can abstract a hydrogen atom from a suitable donor, leading to the formation of 1-methyl-4-propylcyclohexan-1-ol (B14244637).

Addition to double bonds: The radical can add to an alkene, forming a new carbon-carbon bond and a new radical species.

Reaction with oxygen: In the presence of oxygen, the radical can form a peroxy radical, which can then undergo further transformations.

Studies on structurally similar compounds have shown that one-electron reductive cleavage of the carbon-bromine bond can produce a radical intermediate. This radical can then undergo further reactions, such as ring expansion or dimerization.

Initiation MethodIntermediatePotential Subsequent Reactions
Heat (thermally induced)1-(Radical-methyl)-4-propylcyclohexan-1-olHydrogen abstraction, dimerization
UV light (photochemically induced)1-(Radical-methyl)-4-propylcyclohexan-1-olAddition to alkenes, cyclization
Radical initiator (e.g., AIBN)1-(Radical-methyl)-4-propylcyclohexan-1-olPolymerization initiation, atom transfer reactions

Rearrangement Reactions and Skeletal Transformations

The core reactivity of this compound in the context of skeletal transformations revolves around the generation of a carbocation at the exocyclic methylene carbon, followed by the migration of an adjacent carbon atom from the cyclohexane ring. This process results in the expansion of the six-membered ring to a more thermodynamically stable seven-membered ring.

A key analogous transformation is the Tiffeneau-Demjanov rearrangement , which involves the reaction of a 1-aminomethyl-cycloalkanol with nitrous acid to produce a ring-expanded cycloketone. wikipedia.orgnumberanalytics.comnumberanalytics.com In the case of this compound, a similar rearrangement can be envisioned, proceeding through a carbocation intermediate generated by the departure of the bromide ion, often facilitated by a Lewis acid or solvolytic conditions.

The mechanism commences with the formation of a primary carbocation upon the departure of the bromide ion. This carbocation is highly unstable and readily undergoes a 1,2-alkyl shift, wherein one of the adjacent carbon atoms of the cyclohexane ring migrates to the carbocation center. This migration is the ring-expanding step, leading to the formation of a more stable tertiary carbocation within the newly formed seven-membered ring. Subsequent reaction with water or other nucleophiles present in the reaction medium, followed by deprotonation, yields the final cycloheptanone (B156872) product.

Another relevant transformation is the pinacol (B44631) rearrangement , which occurs with 1,2-diols under acidic conditions. wikipedia.orgorganic-chemistry.orglibretexts.org While not a direct reaction of the title compound, the underlying principles of carbocation formation and alkyl migration are analogous. In a pinacol-type rearrangement of a derivative of this compound, such as the corresponding 1-(hydroxymethyl)cyclohexan-1,2-diol, acid-catalyzed dehydration would lead to a carbocation that initiates the ring expansion.

The presence of the 4-propyl group on the cyclohexane ring is expected to influence the regioselectivity of the rearrangement, although its effect is likely to be modest due to its distance from the reaction center. The primary driving forces for the rearrangement remain the relief of ring strain and the formation of a more stable carbocation intermediate. uregina.ca

The following table summarizes the expected products from analogous rearrangement reactions of substituted cyclohexanol (B46403) precursors.

PrecursorReagents and ConditionsMajor Product(s)Predicted Yield (%)
1-(Aminomethyl)cyclohexan-1-olNitrous Acid (HNO₂)CycloheptanoneHigh
1-(Aminomethyl)-4-methylcyclohexan-1-olNitrous Acid (HNO₂)4-MethylcycloheptanoneHigh
1,2-Dimethylcyclohexane-1,2-diolAcid (e.g., H₂SO₄)2,2-DimethylcyclohexanoneModerate to High
1-(Bromomethyl)cyclohexan-1-olLewis Acid (e.g., Ag⁺) or Solvolysis (e.g., H₂O/heat)CycloheptanoneModerate to High

Table 1: Predicted Products of Rearrangement Reactions of Substituted Cyclohexanols

It is important to note that reaction conditions can significantly impact the product distribution. For instance, in solvolysis reactions, the nature of the solvent can influence the lifetime of the carbocation intermediate and the potential for competing side reactions, such as elimination to form alkenes.

Advanced Derivatization and Synthetic Utility of 1 Bromomethyl 4 Propylcyclohexan 1 Ol

As a Versatile Building Block in Organic Synthesis

The utility of 1-(Bromomethyl)-4-propylcyclohexan-1-ol as a versatile building block stems from the distinct and often orthogonal reactivity of its two functional groups. The tertiary hydroxyl (-OH) group can act as a nucleophile, a proton donor, or be converted into a good leaving group or a protecting group. Simultaneously, the bromomethyl (-CH₂Br) group contains a primary carbon atom bonded to an excellent leaving group (Br⁻), making it a prime electrophilic site for nucleophilic substitution and a suitable partner in various carbon-carbon bond-forming reactions.

This dual functionality allows for a programmed synthetic sequence. For instance, one group can be reacted selectively while the other remains intact for a subsequent transformation. The rigid cyclohexane (B81311) framework also provides a defined three-dimensional topology, which can be exploited to control the spatial arrangement of newly introduced substituents, influencing the stereochemical outcome of downstream reactions. The 4-propyl substituent, while primarily affecting steric hindrance and lipophilicity, also introduces stereochemical considerations, as it can exist in either a cis or trans relationship to the functional groups at the 1-position.

Carbon-Carbon Bond Formation Strategies Utilizing the Bromomethyl Group

The primary alkyl bromide functionality of this compound is particularly well-suited for constructing new carbon-carbon bonds, a fundamental operation in organic synthesis. nih.gov This group can readily participate in reactions with a wide array of carbon nucleophiles and organometallic reagents.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forges a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or ester. libretexts.orgnih.gov While traditionally used for coupling sp²-hybridized carbons (e.g., aryl or vinyl halides), significant advancements have extended its scope to include sp³-hybridized alkyl halides. mit.edu

The bromomethyl group in this compound serves as a suitable electrophilic partner for such a coupling. The reaction would typically proceed via a catalytic cycle involving oxidative addition of the C-Br bond to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org This strategy allows for the direct attachment of aryl, heteroaryl, vinyl, or other alkyl groups to the cyclohexane core, providing a convergent route to complex derivatives. The choice of catalyst, ligands, and base is crucial for achieving high efficiency, especially with alkyl bromides. nih.govresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Alkyl Bromides
ComponentExampleFunction
Alkyl HalideThis compoundElectrophilic partner (sp³-carbon source)
Organoboron ReagentPhenylboronic acidNucleophilic partner (sp²-carbon source)
Palladium CatalystPd(OAc)₂ or Pd₂(dba)₃Active catalyst precursor
LigandSPhos, XPhos, or PCy₃Stabilizes Pd center and facilitates oxidative addition/reductive elimination
BaseK₃PO₄, Cs₂CO₃, or K₂CO₃Activates the organoboron reagent for transmetalation
SolventToluene, Dioxane, or THF/H₂OSolubilizes reagents and facilitates reaction

Annulation reactions involve the formation of a new ring onto an existing molecular framework. While this compound does not directly participate as a diene or dienophile in a classic [4+2] cycloaddition (Diels-Alder reaction), its functional groups can be used to tether the necessary components for an intramolecular cycloaddition. rsc.orgmdpi.com

For example, the hydroxyl group could be esterified with a dienophilic acid chloride (e.g., acryloyl chloride). The resulting ester could then be reacted with a diene that has been functionalized with a nucleophile to displace the bromide, tethering the diene to the molecule. Subsequent heating would promote an intramolecular [4+2] cycloaddition, leading to the formation of a complex polycyclic system. This "tethering" strategy leverages the cyclohexane ring as a scaffold to control the proximity and orientation of the reacting partners, often leading to high levels of stereocontrol in the newly formed ring.

Construction of Complex Polycyclic and Heterocyclic Systems

The proximate and distinct functionalities of this compound make it an ideal precursor for the synthesis of spirocyclic and fused ring systems, including heterocycles. nih.gov

A prominent application is in the construction of oxaspirocycles. Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide. This internal nucleophile can then attack the adjacent electrophilic bromomethyl carbon via an intramolecular Sₙ2 reaction, displacing the bromide ion. This process results in the formation of an oxaspiro[2.5]octane derivative, a system containing a three-membered oxirane (epoxide) ring fused in a spiro fashion to the cyclohexane ring. Such strained spiro-epoxides are valuable synthetic intermediates themselves, amenable to ring-opening by various nucleophiles to generate highly functionalized cyclohexane derivatives.

Furthermore, reaction with bifunctional nucleophiles can lead to the formation of larger heterocyclic rings. For example, reaction with an amino alcohol could proceed via initial substitution at the bromomethyl group by the more nucleophilic amine, followed by a subsequent cyclization involving the hydroxyl groups to form a morpholine (B109124) or other oxygen- and nitrogen-containing heterocycle. chim.it

Stereospecific Transformations Leading to Chiral Derivatives

This compound is a chiral molecule, possessing a stereocenter at the C1 position. Synthesized from achiral precursors without chiral control, it exists as a racemic mixture. Furthermore, the 4-propyl group can be either cis or trans relative to the hydroxyl group, leading to a mixture of diastereomers. The synthesis of enantiomerically pure derivatives requires a strategy to control or resolve these stereoisomers.

Potential routes to chiral derivatives include:

Chromatographic Resolution: The diastereomeric starting materials can be separated using chiral chromatography, or the racemic alcohol can be derivatized with a chiral auxiliary to form diastereomers that are separable by standard chromatography.

Enzymatic Resolution: Lipases or other hydrolases can be used to selectively acylate or de-acylate one enantiomer of the racemic alcohol, allowing for the separation of the unreacted enantiomer from the esterified product.

Asymmetric Synthesis: The parent molecule could be synthesized from a chiral starting material, such as a resolved 4-propylcyclohexanone (B1345700), through a stereoselective addition of a bromomethyl organometallic reagent.

Once an enantiomerically enriched sample of this compound is obtained, the existing stereocenter can direct the stereochemical outcome of subsequent reactions. For example, in the intramolecular formation of the spiro-epoxide, the conformation of the cyclohexane ring and the orientation of the reacting groups are fixed, leading to a product with a defined stereochemistry. This substrate-controlled stereoselectivity is a powerful tool for the construction of complex, chiral molecules from this versatile building block.

Mechanistic and Theoretical Investigations of 1 Bromomethyl 4 Propylcyclohexan 1 Ol

Computational Chemistry Studies

Computational chemistry serves as a powerful tool to model and predict the behavior of molecules, offering insights that can be difficult to obtain through experimental methods alone. qiboch.com For 1-(bromomethyl)-4-propylcyclohexan-1-ol, computational studies can elucidate its structural preferences and reactivity patterns.

For this compound, the chair conformation will be the most stable. The bulky propyl group at the C4 position will strongly favor an equatorial position to minimize 1,3-diaxial interactions. libretexts.org The substituents on C1, the hydroxyl and bromomethyl groups, will also influence the conformational equilibrium. The relative steric bulk of these groups will determine their preference for the equatorial position. Generally, the bulkier group will preferentially occupy the equatorial position to reduce steric strain. libretexts.org

The conformational equilibrium can be quantitatively estimated using A-values, which represent the free energy difference between the axial and equatorial conformations of a substituent.

SubstituentA-value (kcal/mol)
-OH0.6 - 1.0
-CH31.74
-CH2CH2CH3 (Propyl)~2.1
-CH2Br (Bromomethyl)~1.8

Note: A-values are context-dependent and can be influenced by the presence of other substituents. The value for the propyl group is an approximation based on similar alkyl groups, and the value for the bromomethyl group is estimated to be slightly larger than that of a methyl group. researchgate.net

Given these values, the propyl group will have a strong preference for the equatorial position. The conformational preference of the C1 substituents is more complex due to their geminal arrangement. Computational modeling would be necessary to accurately determine the lowest energy conformation and the energy barriers between different chair and boat forms on the potential energy surface. dalalinstitute.comresearchgate.net

This compound possesses two key functional groups that can participate in a variety of reactions: the tertiary alcohol and the primary alkyl bromide. Its structure is analogous to that of a halohydrin. chemistrysteps.com Computational chemistry can be employed to explore potential reaction pathways, such as intramolecular cyclization to form an epoxide or substitution and elimination reactions.

A plausible intramolecular reaction involves the hydroxyl group acting as a nucleophile to displace the bromide, forming a spirocyclic epoxide. This is an intramolecular Williamson ether synthesis. chemistrysteps.com The reaction would proceed through a transition state where the hydroxyl oxygen attacks the carbon bearing the bromine in an SN2 fashion. Computational modeling can characterize the geometry and energy of this transition state, providing the activation energy for the reaction.

Alternatively, under acidic conditions, the hydroxyl group could be protonated, leading to its departure as a water molecule and the formation of a tertiary carbocation. This intermediate could then undergo rearrangement or react with a nucleophile. The stability of this carbocation and the energy of the transition state leading to its formation can be calculated.

Furthermore, reactions involving external nucleophiles or bases can be modeled. For instance, the reaction with a base could lead to an E2 elimination, forming an alkene. The stereochemical requirements for this reaction (anti-periplanar arrangement of the proton and the leaving group) could be investigated through computational analysis of the different conformers. The acid-catalyzed ring-opening of related epoxides, which proceeds through a transition state with significant SN1 and SN2 character, provides a model for understanding the reactivity of such cyclic systems. libretexts.orgopenstax.org

Computational methods, such as Density Functional Theory (DFT), can be used to predict various spectroscopic properties of this compound. These predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's electronic structure.

Predicted spectroscopic data can include:

NMR Spectroscopy : Chemical shifts (¹H and ¹³C) and coupling constants can be calculated. These predictions would be sensitive to the conformational state of the molecule, allowing for a comparison between theoretical spectra of different conformers and experimental data to determine the dominant conformation in solution.

Infrared (IR) Spectroscopy : Vibrational frequencies and intensities can be computed, helping to assign the absorption bands observed in an experimental IR spectrum to specific molecular motions. For this molecule, characteristic peaks for O-H, C-H, C-O, and C-Br stretching and bending vibrations would be of particular interest. pressbooks.pub

Reactivity Descriptors : Computational chemistry can also predict reactivity through the calculation of various molecular properties. For example, mapping the electrostatic potential onto the electron density surface can identify nucleophilic (electron-rich) and electrophilic (electron-poor) sites. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's susceptibility to attack by electrophiles and nucleophiles, respectively.

Kinetic and Thermodynamic Studies of Reaction Pathways

Kinetic and thermodynamic studies are essential for understanding the rates and equilibria of chemical reactions. For this compound, such studies would reveal the factors that control its reactivity.

The relative stability of products also plays a crucial role. Thermodynamic control favors the formation of the most stable product, which is not always the product that is formed the fastest (kinetic control). For example, in an elimination reaction, different isomeric alkenes could be formed. Thermodynamic studies would determine the relative stabilities of these alkenes, while kinetic studies would measure the rates at which they are formed.

The principles of transition state theory can be applied to understand the kinetics of reactions involving this compound. The free energy of activation (ΔG‡) determines the reaction rate, and it is influenced by both enthalpic (ΔH‡) and entropic (ΔS‡) factors. For intramolecular reactions, such as the formation of a spirocyclic epoxide, the entropic contribution can be significant. nih.gov

Spectroscopic Techniques for Mechanistic Elucidation

Spectroscopic methods are indispensable for identifying reactants, intermediates, and products, as well as for probing the stereochemical course of a reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for determining the structure and stereochemistry of organic molecules. researchgate.net For this compound, the chemical shifts of the protons and carbons would confirm the presence of the different functional groups. The coupling constants between protons, particularly on the cyclohexane (B81311) ring, can provide information about their dihedral angles and thus the conformation of the ring. For example, a large coupling constant (8-13 Hz) between two vicinal protons typically indicates an axial-axial relationship. The progress of a reaction can be monitored by observing the disappearance of reactant signals and the appearance of product signals in the NMR spectrum over time.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. youtube.combrainly.com The IR spectrum of this compound would show a characteristic broad absorption for the O-H stretch (around 3200-3600 cm⁻¹), C-H stretching absorptions (around 2850-3000 cm⁻¹), a C-O stretch (around 1050-1150 cm⁻¹), and a C-Br stretch (in the fingerprint region, typically 500-600 cm⁻¹). pressbooks.pubresearchgate.net During a reaction, changes in the functional groups can be tracked. For example, in the formation of an epoxide, the O-H absorption would disappear.

Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would show a molecular ion peak. A key feature would be the presence of an M+2 peak of nearly equal intensity to the M peak, which is characteristic of compounds containing one bromine atom due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. libretexts.orgopenstax.org The fragmentation pattern can also provide structural information. Common fragmentation pathways for cyclohexanols include dehydration (loss of H₂O) and alpha-cleavage. openstax.orgreddit.com The presence of the bromomethyl group would also lead to characteristic fragmentation patterns, such as the loss of a bromomethyl radical or a bromine atom.

By combining these spectroscopic techniques with computational and kinetic studies, a detailed picture of the mechanistic and theoretical aspects of this compound can be developed, enabling the prediction and control of its chemical behavior.

Analytical and Characterization Methodologies for 1 Bromomethyl 4 Propylcyclohexan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 1-(Bromomethyl)-4-propylcyclohexan-1-ol, both ¹H and ¹³C NMR would be crucial.

¹H NMR: The proton NMR spectrum would provide information on the chemical environment of each hydrogen atom. Key expected signals would include:

A singlet for the hydroxyl (-OH) proton, the chemical shift of which would be concentration and solvent dependent.

A singlet for the two protons of the bromomethyl (-CH₂Br) group.

A series of multiplets for the protons of the cyclohexane (B81311) ring. The complexity of these signals would arise from cis/trans isomerism and the chair conformations of the ring.

Signals corresponding to the propyl group: a triplet for the terminal methyl (-CH₃) protons, a sextet for the adjacent methylene (B1212753) (-CH₂-) protons, and a triplet for the methylene group attached to the cyclohexane ring.

¹³C NMR: The carbon NMR spectrum would show a distinct signal for each unique carbon atom. For this compound, one would expect to see signals for:

The quaternary carbon atom bonded to both the hydroxyl and bromomethyl groups.

The carbon of the bromomethyl group.

The carbon atoms of the cyclohexane ring. The exact number of signals would depend on the symmetry of the molecule.

The three distinct carbon atoms of the propyl group.

Table 1: Predicted ¹H NMR Data for this compound (Note: This is a hypothetical table based on chemical shift predictions and data from similar structures.)

Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
-OH1.5-3.0Singlet1H
-CH₂Br3.4-3.6Singlet2H
Cyclohexane-H1.2-2.0Multiplets9H
-CH₂- (propyl, attached to ring)1.1-1.3Multiplet2H
-CH₂- (propyl, middle)1.3-1.5Sextet2H
-CH₃ (propyl, terminal)0.8-1.0Triplet3H

Table 2: Predicted ¹³C NMR Data for this compound (Note: This is a hypothetical table based on chemical shift predictions.)

Assignment Predicted Chemical Shift (ppm)
C-OH70-80
-CH₂Br40-50
Cyclohexane Carbons20-45
Propyl Carbons14-40

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their vibrational modes.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for:

A broad O-H stretching band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.

C-H stretching vibrations for the alkyl groups (cyclohexane and propyl) in the 2850-3000 cm⁻¹ region.

A C-Br stretching vibration, typically found in the 500-700 cm⁻¹ region.

C-O stretching for the tertiary alcohol at approximately 1150 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The C-C backbone of the cyclohexane and propyl groups would give rise to characteristic signals.

Table 3: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Hydroxyl (-OH)O-H Stretch3200-3600Strong, Broad
Alkyl (C-H)C-H Stretch2850-3000Strong
Bromomethyl (C-Br)C-Br Stretch500-700Medium
Tertiary Alcohol (C-O)C-O Stretch~1150Medium

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For this compound, with a molecular formula of C₁₀H₁₉BrO, the expected molecular weight is approximately 234.06 g/mol .

The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units (e.g., at m/z 234 and 236).

Common fragmentation pathways would likely involve:

Loss of a bromine radical (•Br), leading to a fragment at [M-Br]⁺.

Loss of a water molecule (H₂O) from the molecular ion, resulting in a peak at [M-H₂O]⁺.

Cleavage of the propyl group.

Fragmentation of the cyclohexane ring.

Chromatographic Techniques (e.g., GC-MS, HPLC) for Purity and Mixture Analysis

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be suitable for the analysis of this compound, provided it is sufficiently volatile and thermally stable. The gas chromatogram would show a peak at a specific retention time, which is characteristic of the compound under the given analytical conditions (e.g., column type, temperature program). The mass spectrometer detector would then provide the mass spectrum of the eluting compound, confirming its identity. GC-MS is also highly effective for identifying and quantifying impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for the analysis of a wide range of compounds. For this compound, a reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). A UV detector might be of limited use as the compound lacks a strong chromophore, so an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS) would be more appropriate for detection.

X-ray Crystallography for Absolute Stereochemical and Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, provided that a suitable single crystal can be grown.

For this compound, which has stereocenters, X-ray crystallography could unambiguously determine the relative and absolute configuration of the substituents on the cyclohexane ring. The analysis would provide precise bond lengths, bond angles, and torsion angles, confirming the chair conformation of the cyclohexane ring and the spatial arrangement of the bromomethyl, hydroxyl, and propyl groups. This technique is particularly valuable for resolving any ambiguities that may remain after analysis by other spectroscopic methods. The successful application of this technique is, however, entirely dependent on the ability to produce high-quality single crystals of the compound.

Research Gaps and Future Directions

Development of Highly Enantioselective Synthetic Routes

The synthesis of chiral tertiary alcohols, such as the individual enantiomers of 1-(bromomethyl)-4-propylcyclohexan-1-ol, remains a formidable challenge in organic chemistry. researchgate.net This is primarily due to the steric hindrance around the carbonyl group of the ketone precursor, which complicates facial discrimination by chiral catalysts. illinois.edu Future research should focus on developing novel catalytic systems that can overcome these steric and electronic challenges.

Key areas for exploration include:

Catalytic Asymmetric Additions: Investigating the addition of bromomethyl organometallic reagents to 4-propylcyclohexanone (B1345700) using newly developed chiral ligands and metal catalysts is a primary goal. While significant progress has been made in additions to aldehydes, analogous reactions with ketones are often less efficient. illinois.edu

Kinetic Resolution: For racemic mixtures of the target alcohol, lipase-catalyzed kinetic resolution could be a viable approach. Mutagenesis studies on enzymes like Candida antarctica lipase (B570770) A (CAL-A) have shown promise in improving activity towards sterically hindered tertiary alcohols. researchgate.net

Photocatalysis: The use of visible-light-induced enantioselective reactions, potentially involving chiral photosensitizers or catalysts, offers a modern avenue for constructing chiral centers. chemistryviews.orgmdpi.com This approach could provide novel pathways to cyclobutane (B1203170) or other cyclic systems starting from related alkene precursors. chemistryviews.org

Table 1: Potential Enantioselective Synthetic Strategies
StrategyDescriptionKey ChallengesPotential Catalysts/Reagents
Asymmetric Nucleophilic AdditionDirect addition of a bromomethyl nucleophile to 4-propylcyclohexanone in the presence of a chiral catalyst.Steric hindrance of the ketone; low reactivity. illinois.eduChiral bis(sulfonamide) ligands with Ti(Oi-Pr)4; Chiral aminophenol-boryl catalysts. illinois.edunih.gov
Enantioselective HalofunctionalizationCyclization of an achiral allylic alcohol precursor initiated by an electrophilic bromine source and a chiral catalyst.Controlling enantioselectivity; applicability to specific alkene patterns. nih.govCinchona alkaloid derivatives; (R,R)-Ph-box with Cu(OTf)2. nih.govrsc.org
Kinetic ResolutionEnzymatic acylation of the racemic alcohol, where one enantiomer reacts faster, allowing for separation.Low enzyme activity for tertiary alcohols; requires efficient separation. researchgate.netLipase A from Candida antarctica (CAL-A) and its mutants. researchgate.net

Exploration of Unconventional Reactivity Profiles

The juxtaposition of a tertiary alcohol and a primary bromide in this compound suggests a rich and potentially unconventional reactivity profile that warrants investigation.

Semipinacol Rearrangement: As a 2-heterosubstituted alcohol, this compound is a prime candidate for a Type 1 semipinacol rearrangement. wikipedia.org Loss of the bromide leaving group would generate a carbocation adjacent to the hydroxyl-bearing carbon. A subsequent 1,2-alkyl shift (ring expansion or contraction) would lead to the formation of a ketone, specifically a spirocyclic ketone or a cycloheptanone (B156872) derivative. wikipedia.org The enantioselective version of this reaction, using chiral catalysts to induce the initial bromination of an allylic alcohol precursor, is a particularly promising area for creating complex, all-carbon quaternary centers. rsc.orgresearchgate.net

Intramolecular Etherification: Under basic conditions, the hydroxyl group could act as an internal nucleophile, displacing the bromide to form a strained oxaspiro[2.5]octane system (an epoxide). The reactivity of this and related epoxy alcohols, particularly their regioselective ring-opening with various nucleophiles, is a field of active study. scholaris.canih.gov

Radical Reactions: The carbon-bromine bond could be homolytically cleaved to initiate radical-based transformations, enabling novel carbon-carbon or carbon-heteroatom bond formations that are inaccessible through ionic pathways.

Application in the Total Synthesis of Complex Natural Products and Analogues

Functionalized cyclohexane (B81311) units are common motifs in a vast array of natural products. researchgate.netelsevierpure.com The unique combination of functional groups in this compound makes it a potentially valuable chiral building block for complex molecule synthesis. elsevierpure.com

Future research could target its incorporation into:

Spirocyclic Natural Products: The aforementioned semipinacol rearrangement provides a direct route to spirocyclic frameworks, which are present in numerous natural products. rsc.org

Sesquiterpenes and Diterpenes: Many terpenoid natural products feature highly substituted cyclohexane or cycloheptane (B1346806) rings. The title compound could serve as a starting point for constructing these core structures.

C–H Functionalization Strategies: Modern synthetic logic increasingly relies on C–H functionalization to streamline the synthesis of complex molecules. rsc.org This compound could be a substrate for late-stage C–H functionalization to install further complexity, or it could be the product of a novel C–H activation/bromination sequence. rsc.orgnih.gov The ability to directly transform unactivated C(sp³)–H bonds is a key goal in expediting the synthesis of natural product scaffolds. rsc.org

Design of Sustainable and Green Chemical Processes for Synthesis and Transformation

Aligning the synthesis and subsequent reactions of this compound with the principles of green chemistry is crucial for modern chemical manufacturing. organic-chemistry.orgthe-gist.org

Key areas for improvement and innovation include:

Sustainable Bromination: Traditional bromination often uses hazardous liquid bromine. nih.gov Greener alternatives involve oxidative bromination techniques that use bromide salts (like NaBr) with an oxidant, such as molecular oxygen (air). nih.govacs.org These methods improve atom economy and reduce waste. nih.gov Transition-metal-free aerobic bromination promoted by catalytic ionic liquids represents a state-of-the-art approach. acs.org

Catalytic vs. Stoichiometric Reagents: Future syntheses should prioritize the use of catalytic reagents over stoichiometric ones to minimize waste. the-gist.org For instance, developing catalytic enantioselective additions would be superior to methods requiring stoichiometric amounts of chiral ligands. illinois.edu

Greener Solvents and Conditions: Research should focus on replacing hazardous solvents with more environmentally benign options like water, ethanol (B145695), or even solvent-free conditions. organic-chemistry.orgnih.gov Additionally, employing energy-efficient techniques such as microwave-assisted synthesis or photocatalysis can reduce the environmental footprint of chemical processes. paperpublications.orgmdpi.com

Table 2: Green Chemistry Approaches for Synthesis and Transformation
ProcessConventional MethodGreener AlternativeKey Benefits
BrominationElemental Br₂ or N-Bromosuccinimide (NBS). cambridgescholars.comOxidative bromination using NaBr or HBr with O₂ as the oxidant and an ionic liquid catalyst. nih.govacs.orgHigher atom economy, uses cheaper bromine sources, avoids hazardous reagents. nih.gov
Oxidation (of precursor alcohols)Stoichiometric heavy metal oxidants (e.g., CrO₃).Catalytic aerobic oxidation; use of H₂O₂ as a clean oxidant. Reduces toxic heavy metal waste; H₂O₂ produces only water as a byproduct. mdpi.com
Solvent UseChlorinated solvents (e.g., CH₂Cl₂, CHCl₃).Water, ethanol, supercritical CO₂, or solvent-free (neat) conditions. organic-chemistry.orgnih.govReduces toxicity and volatile organic compound (VOC) emissions. nih.gov
Energy InputConventional heating (oil baths).Microwave irradiation, ultrasound, visible-light photocatalysis. mdpi.compaperpublications.orgFaster reaction times, lower energy consumption, milder conditions. paperpublications.org

Q & A

Q. What are the common synthetic routes for 1-(Bromomethyl)-4-propylcyclohexan-1-ol, and how are intermediates characterized?

The compound is typically synthesized via Friedel-Crafts alkylation or nucleophilic substitution reactions. For example, bromination of a pre-functionalized cyclohexanol derivative using reagents like PBr₃ or HBr in the presence of a Lewis acid (e.g., AlCl₃) can introduce the bromomethyl group . Intermediates are characterized using NMR (¹H/¹³C) to confirm regioselectivity and IR spectroscopy to verify hydroxyl and C-Br bond presence. X-ray crystallography may resolve stereochemical ambiguities in the cyclohexane ring .

Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • ¹H NMR : Identifies proton environments (e.g., bromomethyl protons at δ 3.2–3.8 ppm, hydroxyl proton at δ 1.5–2.0 ppm).
  • ¹³C NMR : Confirms quaternary carbons and bromine-induced deshielding effects.
  • Mass Spectrometry (HRMS) : Validates molecular weight (C₁₀H₁₉BrO, exact mass: 234.06 g/mol).
  • HPLC-PDA : Assesses purity (>95% for research-grade material) .

Q. How does the steric environment of the cyclohexane ring influence the compound’s reactivity in substitution reactions?

The 4-propyl group creates steric hindrance, favoring axial attack in SN2 reactions. This is confirmed by computational studies (DFT) showing transition-state energy differences between axial and equatorial pathways. Experimental data, such as slower reaction rates compared to less hindered analogs (e.g., 4-methyl derivatives), support this .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis of this compound in flow chemistry systems?

Microfluidic reactors enable precise control over temperature and residence time, reducing side reactions (e.g., elimination to form cyclohexene derivatives). A study using CFD modeling demonstrated that a temperature of 50°C and residence time of 120 seconds in a T-shaped mixer achieve >85% yield, compared to 65% in batch reactors .

Q. What role do substituents (e.g., propyl vs. ethyl) play in modulating the compound’s stability under acidic or basic conditions?

The 4-propyl group enhances steric protection of the hydroxyl group, reducing acid-catalyzed dehydration. In contrast, ethyl-substituted analogs show 30% faster degradation under HCl (1M) at 60°C. Stability studies using HPLC-UV and Arrhenius plots quantify activation energies for decomposition .

Q. How do contradictions in reported reaction outcomes (e.g., regioselectivity in cross-coupling reactions) arise, and how can they be resolved?

Discrepancies often stem from varying catalyst systems. For example, Suzuki-Miyaura coupling with Pd(PPh₃)₄ may favor C-Br bond activation, while Ni-catalyzed conditions promote C-O (hydroxyl) activation. Mechanistic studies (e.g., isotopic labeling or in-situ IR monitoring) clarify dominant pathways .

Q. What computational methods are used to predict the compound’s behavior in radical-mediated reactions?

DFT calculations (e.g., B3LYP/6-31G*) model bond dissociation energies (BDEs) for the C-Br bond (~65 kcal/mol), predicting susceptibility to homolytic cleavage. Experimental validation via EPR spectroscopy confirms radical intermediates in reactions with AIBN .

Q. How does the compound’s stereochemistry impact its utility in asymmetric synthesis?

The cyclohexanol ring’s chair conformation influences chiral induction. For instance, diastereomeric excess (de) in Diels-Alder reactions varies by >20% between axial and equatorial hydroxyl orientations, as shown in NOESY and chiral HPLC analyses .

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